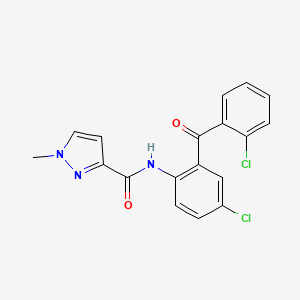![molecular formula C16H19N3O4S B2487925 2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide CAS No. 2034565-57-4](/img/structure/B2487925.png)
2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves condensation reactions and cycloaddition techniques. A relevant example includes the synthesis of 4-(1,4-diaryl-2H-cyclopent[d]pyridazin-2-yl)benzenesulfonamides through the condensation of cyclopentadienyl-derived γ-diketones and arylhydrazines, yielding products in high yields (Blankenbuehler & Parkin, 2002). This showcases the fundamental chemical reactions underlying the synthesis of complex sulfonamides.
Molecular Structure Analysis
The molecular and supramolecular structures of benzenesulfonamide derivatives provide insights into their chemical behavior. For instance, N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide exhibit varied torsion angles and hydrogen bonding patterns, influencing their supramolecular assemblies (Jacobs, Chan, & O'Connor, 2013). Such analyses are crucial for understanding the physical and chemical properties of these compounds.
Chemical Reactions and Properties
Sulfonamides undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds to synthesize 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones illustrates the reactivity of sulfonamide derivatives under different conditions (Shandala, Ayoub, & Mohammad, 1984).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, including their crystal structures and intermolecular interactions, significantly impact their chemical behavior and potential applications. The crystallographic analysis often reveals the geometrical parameters and non-covalent interactions stabilizing their structures (Lange et al., 1997).
Chemical Properties Analysis
Benzenesulfonamides exhibit a broad range of chemical properties, including inhibition activities against various enzymes. A study on benzenesulfonamides incorporating cyanoacrylamide moieties found them to be potent inhibitors of the metalloenzyme carbonic anhydrase, particularly the isoforms associated with tumors (Alafeefy et al., 2013). These findings underscore the therapeutic potential of sulfonamide derivatives in targeting specific biological pathways.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives : Studies on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown their utility in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides Derivatives : Novel derivatives have shown significant antiproliferative activity against a range of tumor cell lines, highlighting their potential development as new lead anticancer agents (Motavallizadeh et al., 2014).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibitors : N-substituted benzenesulfonamides have been studied for their role as inhibitors of carbonic anhydrase, an enzyme with significant roles in physiological processes, indicating their potential in developing therapeutic agents (Di Fiore et al., 2011).
Antimicrobial Activity
- Arylazopyrazole Pyrimidone Compounds : Compounds with benzenesulfonamide moieties have demonstrated antimicrobial activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Propriétés
IUPAC Name |
2-methoxy-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-14-7-2-3-8-15(14)24(21,22)17-9-10-19-16(20)11-12-5-4-6-13(12)18-19/h2-3,7-8,11,17H,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGMDLNHBCWCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCN2C(=O)C=C3CCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)
![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)


![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)

![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)
![5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid](/img/structure/B2487853.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)

![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2487862.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2487863.png)
![Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2487865.png)